molecular formula C10H10N2O2S B2557671 [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1491132-49-0

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2557671
CAS No.: 1491132-49-0
M. Wt: 222.26
InChI Key: YYTFEYKCKRKAAV-UHFFFAOYSA-N
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Description

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a thiophene ring and a pyrazole ring, which are both heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Chemistry

In chemistry, [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for further pharmaceutical development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .

Comparison with Similar Compounds

Similar Compounds

  • [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
  • [5-methyl-3-(furan-3-yl)-1H-pyrazol-4-yl]acetic acid
  • [5-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]acetic acid

Uniqueness

The uniqueness of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid lies in its specific combination of the thiophene and pyrazole rings. This structure imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and target specificity .

Properties

IUPAC Name

2-(5-methyl-3-thiophen-3-yl-1H-pyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-8(4-9(13)14)10(12-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFEYKCKRKAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CSC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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